

# A Comparative Analysis of DQP-1105: In Vitro and In Vivo Efficacy

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## Compound of Interest

Compound Name: *dqp-1105*

Cat. No.: *B1230525*

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**DQP-1105** has emerged as a significant research tool for investigating the roles of specific N-methyl-D-aspartate (NMDA) receptor subunits in neurological functions and disorders. This guide provides a comprehensive comparison of the in vitro and in vivo effects of **DQP-1105**, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

## Mechanism of Action

**DQP-1105** is a noncompetitive antagonist of the NMDA receptor, exhibiting notable selectivity for subtypes containing the GluN2C and GluN2D subunits.<sup>[1][2][3]</sup> Its mechanism is characterized by voltage-independent inhibition that cannot be overcome by increasing the concentrations of the co-agonists, glutamate or glycine.<sup>[1][2][3]</sup> The inhibitory action of **DQP-1105** is dependent on the binding of glutamate, suggesting that its affinity for the receptor increases after the receptor has bound glutamate.<sup>[4][5]</sup> This suggests that **DQP-1105** likely acts as a negative allosteric modulator. Studies on single-channel currents indicate that **DQP-1105** inhibits a pre-gating step without altering the mean open time or single-channel conductance, suggesting it prevents the channel from opening rather than blocking the open pore.<sup>[1][2]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of **DQP-1105**.

**Table 1: In Vitro Potency of DQP-1105 on NMDA Receptor Subunits**

Receptor Subunit	IC50 (μM)	Cell Type	Reference
GluN1/GluN2A	>206	Xenopus oocytes	[3]
GluN1/GluN2B	Negligible Inhibition	HEK cells	[3]
GluN1/GluN2C	7.0	Xenopus oocytes	[4][6]
GluN1/GluN2D	2.7	Xenopus oocytes	[3][4][6]

**Table 2: In Vivo Administration and Effects of DQP-1105**

Animal Model	Dosage and Administration	Observed Effects	Reference
Murine model of Tuberous Sclerosis Complex (TSC)-induced epilepsy (Tsc1± mice)	28 mg/kg, intraperitoneal (IP) injection	Diminished seizure burden	[4][5][7]
Neonatal mice (C57B6/J and Gad-1:GFP)	28 mg/kg/day, IP injection from P7-P9 or P11-P13	Altered morphological development of cortical interneuron dendrites	[8]
Anesthetized adult male rats	Local application to the subthalamic nucleus (STN)	Altered firing rate of STN neurons	[9]

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### In Vitro Electrophysiology in Xenopus Oocytes

- Objective: To determine the IC50 values of **DQP-1105** for different NMDA receptor subunits.

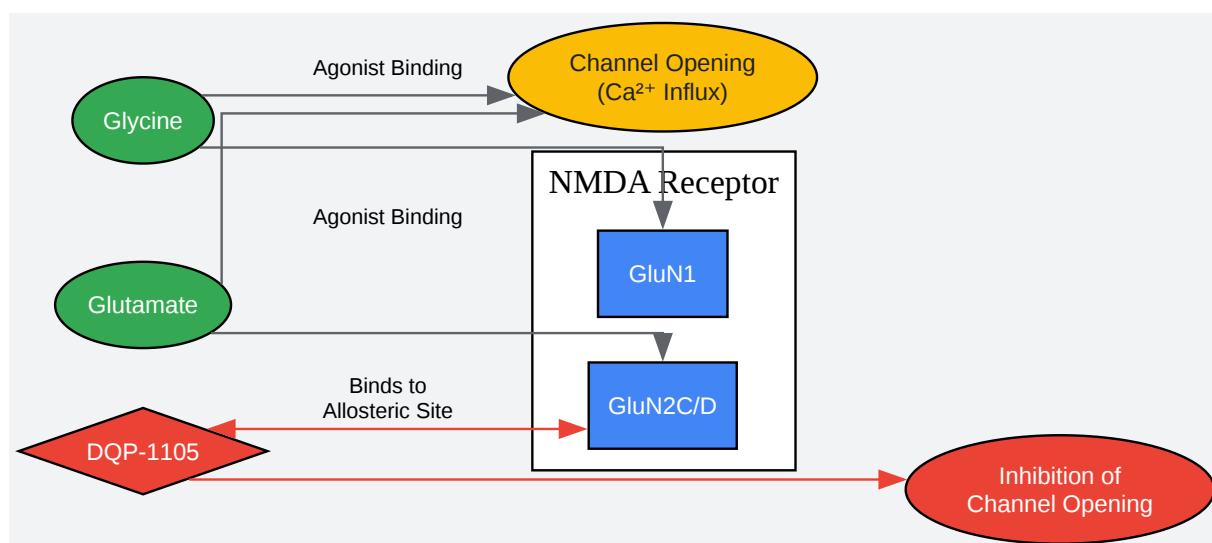
- Method:
  - *Xenopus laevis* oocytes are prepared and injected with cRNA encoding for human or rat GluN1 and various GluN2 subunits (GluN2A, GluN2B, GluN2C, GluN2D) at a 1:2 ratio.[\[3\]](#)
  - The oocytes are incubated to allow for receptor expression.
  - Two-electrode voltage-clamp recordings are performed. Oocytes are perfused with a solution containing glutamate and glycine to evoke NMDA receptor-mediated currents.
  - **DQP-1105** is co-applied with the agonists at varying concentrations to determine the concentration-dependent inhibition of the current response.
  - IC50 values are calculated by fitting the concentration-response data to a logistical equation.

## In Vivo Epilepsy Model in Mice

- Objective: To evaluate the anticonvulsant effects of **DQP-1105**.
- Method:
  - Heterozygote *Tsc1*<sup>±</sup> mice, a model for TSC-induced epilepsy, are used.
  - **DQP-1105** is dissolved in a vehicle solution (e.g., 4% ethanol, 5% Tween 80, 5% PEG 400 in sterile 0.9% saline).[\[8\]](#)
  - A single dose of 28 mg/kg of **DQP-1105** is administered via intraperitoneal injection.[\[4\]](#)[\[5\]](#)  
[\[7\]](#)
  - Seizure activity is monitored and quantified over a specified period to assess the impact of **DQP-1105** on seizure burden.

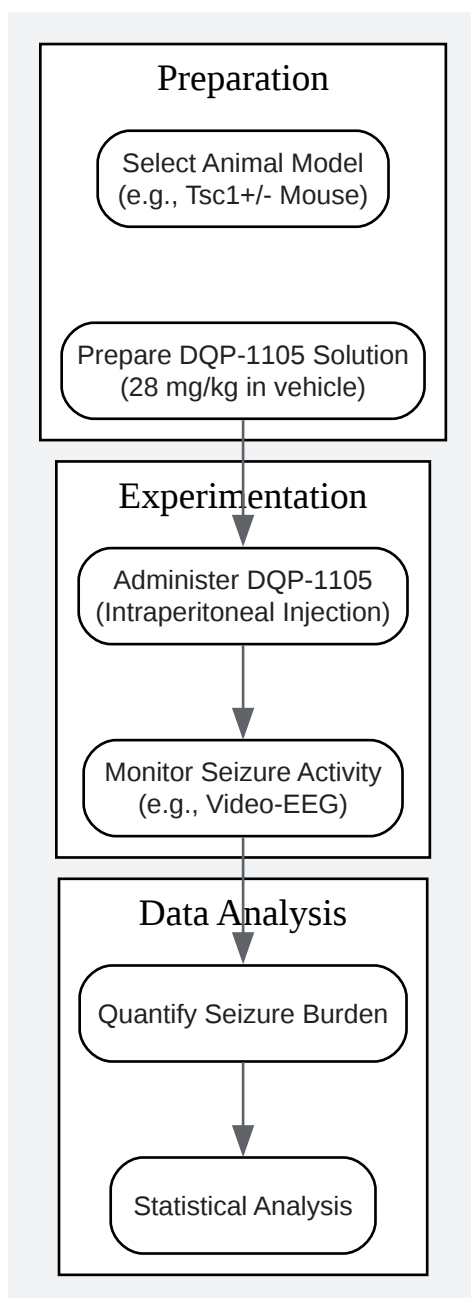
## Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **DQP-1105** and a typical experimental workflow.



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Caption: Mechanism of **DQP-1105** as a negative allosteric modulator of GluN2C/D-containing NMDA receptors.



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Caption: Workflow for an in vivo study of **DQP-1105** in a mouse model of epilepsy.

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